Cas no 2138140-04-0 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile)

4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile
- EN300-1074522
- 2138140-04-0
-
- Inchi: 1S/C10H15N3O2S/c1-10(2,8-11)4-5-13-7-9(6-12-13)16(3,14)15/h6-7H,4-5H2,1-3H3
- InChI Key: VXWHYTGHKLZPHN-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)CCC(C#N)(C)C)(=O)=O
Computed Properties
- Exact Mass: 241.08849790g/mol
- Monoisotopic Mass: 241.08849790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 84.1Ų
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1074522-0.05g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile |
2138140-04-0 | 95% | 0.05g |
$768.0 | 2023-10-28 | |
Enamine | EN300-1074522-0.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile |
2138140-04-0 | 95% | 0.5g |
$877.0 | 2023-10-28 | |
Enamine | EN300-1074522-5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile |
2138140-04-0 | 95% | 5g |
$2650.0 | 2023-10-28 | |
Enamine | EN300-1074522-1.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile |
2138140-04-0 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-1074522-0.1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile |
2138140-04-0 | 95% | 0.1g |
$804.0 | 2023-10-28 | |
Enamine | EN300-1074522-10g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile |
2138140-04-0 | 95% | 10g |
$3929.0 | 2023-10-28 | |
Enamine | EN300-1074522-1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile |
2138140-04-0 | 95% | 1g |
$914.0 | 2023-10-28 | |
Enamine | EN300-1074522-0.25g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile |
2138140-04-0 | 95% | 0.25g |
$840.0 | 2023-10-28 | |
Enamine | EN300-1074522-5.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile |
2138140-04-0 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-1074522-2.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile |
2138140-04-0 | 95% | 2.5g |
$1791.0 | 2023-10-28 |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile Related Literature
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile
Introduction to 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile (CAS No. 2138140-04-0)
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile, identified by its Chemical Abstracts Service (CAS) number 2138140-04-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrazole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-methanesulfonyl group and a nitrile moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The 4-methanesulfonyl substituent on the pyrazole ring introduces a polar and electron-withdrawing effect, which can modulate the electronic properties of the molecule. This feature is particularly useful in designing compounds with enhanced binding affinity to biological targets. Additionally, the nitrile group at the 2-position of the butanenitrile backbone provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored pharmacological profiles.
In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their potential applications in treating various diseases. Pyrazole derivatives, in particular, have been extensively studied due to their ability to interact with multiple biological pathways. The compound 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile has been investigated for its potential role in modulating enzyme activity and receptor binding. Preliminary studies suggest that this molecule may exhibit inhibitory effects on certain kinases and other enzymes involved in inflammatory and metabolic disorders.
The synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile involves multi-step organic reactions, including condensation reactions, sulfonylation, and nitrile formation. The choice of synthetic routes is critical to achieving high yields and purity, which are essential for further pharmacological evaluation. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound's structure and confirm its identity.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the 4-methanesulfonyl group and the pyrazole core provides a versatile framework that can be modified to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Researchers are currently exploring various derivatives of this compound to enhance its therapeutic efficacy while minimizing potential side effects.
Recent advancements in computational chemistry have enabled the use of molecular modeling techniques to predict the binding interactions between 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile and biological targets. These studies have provided valuable insights into how structural modifications can influence binding affinity and selectivity. For instance, computational simulations have shown that introducing additional functional groups at specific positions on the pyrazole ring can enhance interactions with target proteins.
The pharmaceutical industry has recognized the significance of this compound and is actively pursuing its development as a potential therapeutic agent. Clinical trials are being planned to evaluate its safety and efficacy in treating various conditions. The results of these trials will provide critical data on whether this compound can progress to market as a new drug or serve as a foundation for more advanced formulations.
Beyond its therapeutic applications, 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile also holds promise in academic research. Its unique structure makes it an interesting subject for studying fundamental chemical principles and exploring new synthetic methodologies. The insights gained from these studies could contribute to broader advancements in organic chemistry and drug discovery.
In conclusion, 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile (CAS No. 2138140-04-0) is a promising compound with significant potential in pharmaceutical research. Its structural features, combined with recent advancements in synthetic chemistry and computational modeling, make it an attractive candidate for further development. As research continues to uncover new applications for this molecule, it is likely to play an important role in addressing unmet medical needs.
2138140-04-0 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile) Related Products
- 2309706-46-3(1-cyclobutyl-4-(2-phenyl-1,3-thiazole-4-carbonyl)-1,4-diazepane)
- 1251677-91-4(2-fluoro-5-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile)
- 1806643-19-5(1-Bromo-1-(3-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one)
- 13473-67-1(2-(azidomethyl)quinoline)
- 946236-21-1(methyl N-(4-{(cyclohexylmethyl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate)
- 2248265-98-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(3-methylphenyl)methyl]piperidine-2-carboxylate)
- 28627-00-1(Propanoyl fluoride,2-chloro-2,3,3,3-tetrafluoro-)
- 1896930-23-6(2-[4-(Methoxymethyl)phenyl]-2-methylpropan-1-ol)
- 954124-35-7(2-(4-Boc-amino-phenyl)-1,3-propanediol)
- 921842-67-3(5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide)




